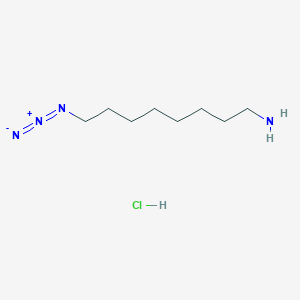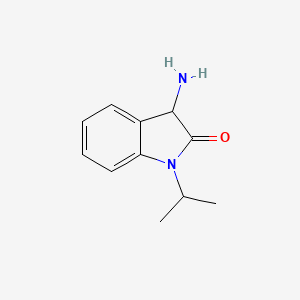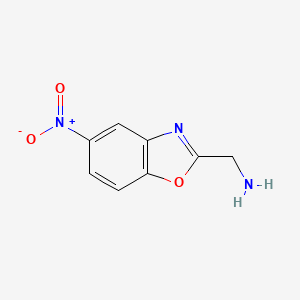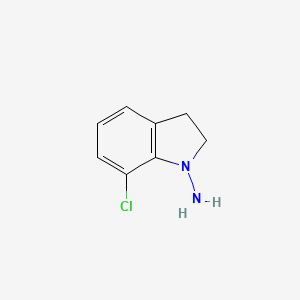
8-Azidooctan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Azidooctan-1-amine hydrochloride is an organic compound with the molecular formula C8H18N4·HCl It is a derivative of octanamine, where an azido group (-N3) is attached to the eighth carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-azidooctan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with octan-1-amine.
Azidation: The primary amine group is converted to an azide group using sodium azide (NaN3) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Hydrochloride Formation: The resulting 8-azidooctan-1-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Using large-scale reactors to handle the azidation reaction.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Safety Measures: Ensuring proper handling and storage of azides due to their potential explosiveness.
化学反应分析
Types of Reactions: 8-Azidooctan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminium hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions:
Reduction: LiAlH4 in anhydrous ether or Pd/C with hydrogen gas.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or CH3CN.
Major Products:
Reduction: The major product is 8-aminooctan-1-amine.
Substitution: The products depend on the electrophile used in the reaction.
科学研究应用
8-Azidooctan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques, where the azido group can be used in click chemistry to attach biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 8-azidooctan-1-amine hydrochloride primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions:
Nucleophilic Substitution: The azido group can act as a nucleophile, attacking electrophilic centers in other molecules.
Reduction: The azido group can be reduced to an amine, releasing nitrogen gas (N2) in the process.
相似化合物的比较
8-Bromo-octan-1-amine: Similar structure but with a bromo group instead of an azido group.
8-Iodo-octan-1-amine: Similar structure but with an iodo group instead of an azido group.
8-Chloro-octan-1-amine: Similar structure but with a chloro group instead of an azido group.
Uniqueness: 8-Azidooctan-1-amine hydrochloride is unique due to its azido group, which imparts distinct reactivity compared to its halogenated counterparts. The azido group allows for versatile chemical transformations, particularly in click chemistry and bioconjugation applications.
属性
分子式 |
C8H19ClN4 |
|---|---|
分子量 |
206.72 g/mol |
IUPAC 名称 |
8-azidooctan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H18N4.ClH/c9-7-5-3-1-2-4-6-8-11-12-10;/h1-9H2;1H |
InChI 键 |
LKJKHQNHMCAXGT-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCN=[N+]=[N-])CCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B11727833.png)
![N'-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B11727840.png)
![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B11727846.png)

![2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11727854.png)


![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727879.png)

![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11727884.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11727888.png)
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727889.png)

